molecular formula C11H12ClNO2 B1331426 N-(2-Chlorobenzyl)-3-oxobutanamide CAS No. 331713-76-9

N-(2-Chlorobenzyl)-3-oxobutanamide

Cat. No. B1331426
CAS RN: 331713-76-9
M. Wt: 225.67 g/mol
InChI Key: JLHUNKNCNYKDIO-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-oxobutanamide is a chemical compound that belongs to the class of N-aryl-2-chloro-3-oxobutanamides. These compounds are characterized by the presence of an aryl group attached to the nitrogen atom of the amide group, a chloro substituent on the benzyl ring, and a 3-oxobutanamide moiety. The structure and properties of similar compounds have been extensively studied, providing insights into their molecular interactions, crystal packing, and potential applications in various fields.

Synthesis Analysis

The synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide and related compounds typically involves the formation of the amide bond between the corresponding acid and amine precursors. Although the specific synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These methods allow for the confirmation of the chemical structure and the purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-Chlorobenzyl)-3-oxobutanamide has been optimized using semi-empirical methods such as AM1 and PM6, as well as hybrid-DFT calculations . The optimized geometries are compared with experimental X-ray diffraction data to ensure accuracy. These studies reveal the conformational aspects of the molecules and the role of different atoms in crystal packing interactions. For instance, the involvement of oxygen and chlorine atoms in the crystal packing interactions has been highlighted .

Chemical Reactions Analysis

The chemical reactivity of N-(2-Chlorobenzyl)-3-oxobutanamide can be inferred from studies on similar compounds. The intramolecular charge transfer interactions and the aromaticity of the phenyl ring are important factors that influence the reactivity . Additionally, the presence of the chloro substituent may make the compound susceptible to nucleophilic substitution reactions. However, specific reactions involving N-(2-Chlorobenzyl)-3-oxobutanamide are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Chlorobenzyl)-3-oxobutanamide can be deduced from the studies on related compounds. For example, the intermolecular hydrogen bonding patterns in the solid state and their disruption in solution have been observed . The electronic properties, such as excitation energies, oscillator strengths, and dipole moments, have been computed using TDDFT-B3LYP methodology, providing insights into the optical properties of these compounds . Additionally, the NBO and NLO properties have been investigated, suggesting potential applications in materials science .

Scientific Research Applications

1. Molecular Structure and Bonding

N-(2-Chlorobenzyl)-3-oxobutanamide and similar compounds have been studied for their structural properties, particularly focusing on hydrogen bonding. Frohberg et al. (2002) observed that N-aryl-2-chloro-3-oxobutanamides form intermolecular hydrogen bonds in solid state, disrupted in solution, while no intramolecular association was detected (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002). Tai et al. (2005) found that in N-(3-chlorophenyl)-3-oxobutanamide, the C=O bond lengths indicate the molecule is in the keto form, with the structure being stabilized by an N—H⋯O hydrogen bond (Tai, Liu, Liu, & Li, 2005).

2. Chemical Synthesis and Transformation

N-(2-Chlorobenzyl)-3-oxobutanamide is used in various chemical syntheses. For instance, Zigterman et al. (2007) described the rhodium-catalyzed conjugate addition of 4-oxobutenamides with arylboronic acids, achieving high regio- and enantioselectivity, and moderate to excellent yields. This process allows for the conversion of oxobutanamides into alternate targets through selective derivatization (Zigterman, Woo, Walker, Tedrow, Borths, Bunel, & Faul, 2007). Asahi and Nishino (2009) reported the use of manganese(III)-induced oxidative intramolecular cyclization of N-propenyl-3-oxobutanamides to produce 3-azabicyclo[3.1.0]hexan-2-ones, demonstrating a potential pathway for synthesizing bicyclic compounds (Asahi & Nishino, 2009).

3. Crystal Structure Analysis

The crystal structure of N-(2-Chlorobenzyl)-3-oxobutanamide and related compounds has been a subject of interest. Jotani (2012) optimized the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide using semi-empirical methods, providing insights into the conformational discrepancies and crystal packing interactions (Jotani, 2012).

Safety and Hazards

The safety data sheet for a related compound, 2-Chlorobenzyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Based on the structural similarity to other benzyl derivatives, it may interact with neuronal sodium channels, l-type calcium channels, and nmda receptors .

Mode of Action

The compound’s interaction with its targets likely involves binding to these channels and receptors, potentially altering their function. This could result in changes to cellular processes such as signal transduction, neurotransmission, and ion transport .

Biochemical Pathways

It has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (dxs), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that it may affect the synthesis of isoprenoids, a class of compounds involved in a wide range of biological functions.

Pharmacokinetics

Based on the metabolism of similar compounds, it may undergo n1-oxidation . This could impact its bioavailability and distribution within the body.

Result of Action

It has been associated with analgesic, antiallodynic, and anticonvulsant activity in animal models . This suggests that it may have potential therapeutic applications in the treatment of pain and seizure disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHUNKNCNYKDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355645
Record name N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)-3-oxobutanamide

CAS RN

331713-76-9
Record name N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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